molecular formula C30H33N3O6 B11100660 2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11100660
M. Wt: 531.6 g/mol
InChI Key: OOQKDIXYBJIPMC-FDAWAROLSA-N
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Description

2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage, a phenyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.

    Hydrazone Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Coupling with 4-Nitrobenzoic Acid: The final step involves the coupling of the hydrazone intermediate with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[((E)-2-{2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETYL}HYDRAZONO)METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

[2-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C30H33N3O6/c1-29(2,3)20-30(4,5)23-12-16-25(17-13-23)38-19-27(34)32-31-18-22-8-6-7-9-26(22)39-28(35)21-10-14-24(15-11-21)33(36)37/h6-18H,19-20H2,1-5H3,(H,32,34)/b31-18+

InChI Key

OOQKDIXYBJIPMC-FDAWAROLSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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